molecular formula C18H24N2O4 B2991673 Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate CAS No. 433322-96-4

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate

Cat. No.: B2991673
CAS No.: 433322-96-4
M. Wt: 332.4
InChI Key: RIEZVDXCCHRFDF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a benzoate ester derivative featuring a 3-position substitution with a dipeptide-like acetamido group. The substituent comprises a cyclohexanecarboxamido moiety linked via an acetamido spacer, resulting in the molecular formula C₁₈H₂₆N₂O₄ (MW: 334.4 g/mol). This structure combines lipophilic (cyclohexane) and hydrogen-bonding (amide groups) elements, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

ethyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-9-6-10-15(11-14)20-16(21)12-19-17(22)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZVDXCCHRFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl 3-aminobenzoate with cyclohexanecarboxylic acid chloride, followed by amidation with acetamide. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit certain enzymes and signaling pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating cytokine production and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted LogP
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate 3 Cyclohexanecarboxamido-acetamido C₁₈H₂₆N₂O₄ 334.4 3.5
Ethyl 3-((2-chloroacetamido)methyl)-4-methylbenzoate 3, 4 Chloroacetamido-methyl, methyl C₁₃H₁₆ClNO₄ 285.5 2.8
Ethyl 3-acetamido-4-ethoxybenzoate 3, 4 Acetamido, ethoxy C₁₃H₁₇NO₄ 251.3 1.9
Ethyl 3-((thiazolyl-thio-pyrimidinyl)acetamido)benzoate 3 Thiazolyl-thio-pyrimidinyl-acetamido C₂₂H₂₄N₆O₄S₂ 524.6 4.2
Methyl 2-(indolin-3-yl-acetamido)benzoate (CI-b) 2 Indolin-3-yl-acetamido C₁₈H₁₇N₃O₃ 323.3 3.1

Key Observations :

  • Lipophilicity : The cyclohexane group in the target compound increases logP (3.5) compared to ethoxy (1.9) or chloro (2.8) analogs.
  • Substituent Position: Substitution at the 3-position (target compound) vs.
  • Functional Groups : Thiazole and pyrimidine in compound enhance hydrogen-bonding capacity, while indole/indoline in CI-a/CI-b introduces aromatic π-π interactions.

Insights :

  • The target compound likely requires sequential amide coupling steps, while compound utilizes nucleophilic substitution (KI/Na₂CO₃).
  • Reductive methods (e.g., Et₃SiH in ) are critical for indole-to-indoline conversions.

Biological Activity

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that combines elements of benzoic acid derivatives with amide functionalities. The presence of the cyclohexanecarboxamide moiety suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Molecular Formula

  • Chemical Formula : C_{16}H_{22}N_{2}O_{3}
  • Molecular Weight : 290.36 g/mol

The compound's biological activity is hypothesized to be mediated through several mechanisms, including modulation of enzyme activity and interaction with specific receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

A study examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound resulted in:

  • IC50 : 0.065 μM
  • Mechanism : Induction of caspase 3/7 activation
  • Gene Expression : Increased BAX expression (2-fold) and decreased Bcl-2 expression (4.29-fold)

These results suggest a significant pro-apoptotic effect, supporting further exploration for therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoic acid and amide moieties have been studied to identify more potent analogs.

CompoundEC50 (μM)Max Response (%)Stability (t1/2 min)
This compound0.06595%>30
Analog A0.04798%178
Analog B0.09498%122

The table illustrates the potency and stability of this compound compared to its analogs, highlighting its promising profile.

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